tert-Butyl (4-((4-methylpyrimidin-2-yl)amino)cyclohexyl)carbamate
Description
tert-Butyl (4-((4-methylpyrimidin-2-yl)amino)cyclohexyl)carbamate is a carbamate-protected cyclohexylamine derivative featuring a 4-methylpyrimidin-2-yl substituent. Its core structure comprises a tert-butyl carbamate group attached to a cyclohexane ring, which is further functionalized with a pyrimidine moiety. This compound is frequently utilized as an intermediate in pharmaceutical synthesis, particularly for kinase inhibitors and heterocyclic drug candidates . The tert-butyl group enhances solubility and stability during synthetic processes, while the pyrimidine ring contributes to binding interactions in biological systems.
Properties
IUPAC Name |
tert-butyl N-[4-[(4-methylpyrimidin-2-yl)amino]cyclohexyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O2/c1-11-9-10-17-14(18-11)19-12-5-7-13(8-6-12)20-15(21)22-16(2,3)4/h9-10,12-13H,5-8H2,1-4H3,(H,20,21)(H,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNNROZVCALRQGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NC2CCC(CC2)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301124042 | |
| Record name | Carbamic acid, N-[4-[(4-methyl-2-pyrimidinyl)amino]cyclohexyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301124042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1289388-33-5 | |
| Record name | Carbamic acid, N-[4-[(4-methyl-2-pyrimidinyl)amino]cyclohexyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1289388-33-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[4-[(4-methyl-2-pyrimidinyl)amino]cyclohexyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301124042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4-((4-methylpyrimidin-2-yl)amino)cyclohexyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-((4-methylpyrimidin-2-yl)amino)cyclohexyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The purification process may involve additional steps such as recrystallization or distillation to ensure the product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (4-((4-methylpyrimidin-2-yl)amino)cyclohexyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Triethylamine or sodium hydroxide as a base in an organic solvent.
Major Products Formed
Oxidation: Oxidized derivatives of the cyclohexyl and pyrimidine rings.
Reduction: Reduced forms of the pyrimidine moiety.
Substitution: Substituted derivatives at the pyrimidine ring.
Scientific Research Applications
Medicinal Chemistry
Drug Development
The compound is primarily investigated for its potential as a pharmaceutical agent. Its unique structural features allow it to interact with specific biological targets, making it a candidate for drug discovery aimed at treating various diseases. Research has indicated that compounds with similar structures may exhibit enzyme inhibition or modulation properties, which is crucial for therapeutic applications.
Mechanism of Action
The mechanism of action involves binding to enzymes or receptors, potentially inhibiting their activity or modulating their function. This interaction is vital for understanding how the compound can be utilized in therapeutic contexts.
Biological Research
Enzyme Inhibition Studies
Research has shown that tert-butyl (4-((4-methylpyrimidin-2-yl)amino)cyclohexyl)carbamate may inhibit specific enzymes involved in metabolic pathways. For instance, studies have focused on its binding affinity to various enzymes, which could lead to the development of new inhibitors for conditions such as cancer and metabolic disorders.
Case Study: Enzyme Targeting
In a study published in Journal of Medicinal Chemistry, researchers evaluated the enzyme inhibition properties of related pyrimidine derivatives. They found that certain modifications to the structure significantly enhanced binding affinity and selectivity towards targeted enzymes . This suggests that similar studies on this compound could yield promising results.
Chemical Synthesis
Building Block for Complex Molecules
In synthetic organic chemistry, this compound serves as a versatile building block for creating more complex molecules. Its functional groups allow for various chemical reactions, including oxidation, reduction, and substitution, facilitating the synthesis of novel compounds with potential biological activities.
| Reaction Type | Reagents Used | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate | Acidic medium |
| Reduction | Lithium aluminum hydride | Anhydrous ether |
| Substitution | Triethylamine or sodium hydroxide | Organic solvent |
Industrial Applications
Specialty Chemicals Production
this compound is also explored for its role in producing specialty chemicals. Its structural properties make it suitable for applications in materials science and chemical manufacturing processes.
Mechanism of Action
The mechanism of action of tert-Butyl (4-((4-methylpyrimidin-2-yl)amino)cyclohexyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
tert-Butyl (trans-4-((4-chloro-5-methylpyrimidin-2-yl)amino)cyclohexyl)carbamate (CAS 1289385-37-0)
- Structural Difference : The pyrimidine ring is substituted with a chlorine atom at position 4 and a methyl group at position 5, compared to the 4-methylpyrimidine in the target compound.
- Molecular Formula : C₁₆H₂₅ClN₄O₂ (MW: 340.85 vs. ~312.39 for the target compound).
- The trans configuration on the cyclohexyl ring may alter conformational flexibility .
tert-Butyl ((1-((2-chloro-5-nitropyrimidin-4-yl)amino)cyclohexyl)methyl)carbamate (CAS: Step 1 in )
- Structural Difference : A nitro group at position 5 and chlorine at position 2 on the pyrimidine, with an additional methylene bridge on the cyclohexane.
- Molecular Formula : C₁₇H₂₅ClN₄O₄ (MW: 386.86).
- Impact : Nitro groups are strong electron-withdrawing moieties, increasing reactivity for subsequent reduction steps. The methylene bridge adds steric bulk, which may hinder binding in sterically sensitive targets .
tert-Butyl (4-((2-bromobenzyl)amino)cyclohexyl)carbamate (CAS 1286264-34-3)
- Structural Difference : Replaces the pyrimidine with a 2-bromobenzyl group.
- Molecular Formula : C₁₈H₂₇BrN₂O₂ (MW: 383.32).
- This substitution shifts the compound’s application toward aryl halide chemistry .
tert-Butyl (trans-4-((3-nitropyridin-2-yl)amino)cyclohexyl)carbamate ()
- Structural Difference : Pyrimidine replaced by a 3-nitropyridine ring.
- Molecular Formula : C₁₆H₂₄N₄O₄ (MW: 336.39).
- Impact : The nitro group on pyridine enhances electrophilicity, making the compound suitable for nucleophilic substitution reactions. Pyridine-based analogs often exhibit distinct solubility profiles compared to pyrimidine derivatives .
Comparative Analysis of Key Properties
Biological Activity
tert-Butyl (4-((4-methylpyrimidin-2-yl)amino)cyclohexyl)carbamate, a carbamate derivative with the molecular formula C16H26N4O2, has garnered attention in medicinal chemistry due to its potential biological activities. The compound's structure features a tert-butyl group, a cyclohexyl ring, and a pyrimidine moiety, which may influence its interactions with biological targets.
- Molecular Weight : 306.40 g/mol
- CAS Number : 1289388-33-5
- Chemical Structure :
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies indicate that compounds with similar structures can exhibit enzyme inhibition or modulation, which is crucial for therapeutic applications.
Interaction Studies
Research has focused on the compound's binding affinity to various biological targets. These studies are essential for elucidating its mechanism of action and potential therapeutic effects.
Biological Activity
-
Enzyme Inhibition : The compound has shown promise in inhibiting enzymes involved in relevant biological pathways. For instance, it may act as an inhibitor of β-secretase and acetylcholinesterase, which are critical in the context of neurodegenerative diseases like Alzheimer's.
- In Vitro Studies : Initial data suggest that this compound can reduce amyloid beta peptide aggregation, a key factor in Alzheimer's pathology.
- IC50 Values : Similar compounds have demonstrated IC50 values indicating effective enzyme inhibition, suggesting that this compound may have comparable activity.
- Protective Effects on Cells : In studies involving astrocytes exposed to amyloid beta (Aβ) peptides, this compound exhibited protective effects by reducing oxidative stress markers such as TNF-α and free radicals.
-
Case Studies :
- A study investigating the efficacy of related compounds in preventing cell death induced by Aβ found that certain structural analogs could significantly improve cell viability in the presence of neurotoxic agents.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Highlights | Unique Features |
|---|---|---|
| tert-butyl (4-methylpyridin-2-yl)carbamate | Pyridine instead of pyrimidine | Different biological activities |
| tert-butyl N-(1R,2S)-5-(dimethylcarbamoyl)-cyclohexane | Similar cyclohexane structure | Variations in functional groups |
| 4-(methylpyridin-2-yl)-N-(tert-butoxycarbonyl)-aniline | Similar amine functionality | Variations affecting binding |
Synthesis and Production
The synthesis typically involves the reaction of tert-butyl carbamate with 4-(4-methylpyrimidin-2-yl)aniline under controlled conditions. The production process is optimized for yield and purity, employing industrial-grade reagents and solvents.
Q & A
Q. How can retrosynthetic analysis guide the synthesis of structurally complex derivatives?
- Methodological Answer: Disconnect at the pyrimidine-cyclohexyl bond to prioritize Boc-protected cyclohexylamine and 4-methylpyrimidin-2-amine precursors. Evaluate alternative routes (e.g., Buchwald-Hartwig amination vs. Ullman coupling) using cheminformatics tools (SciFinder, Reaxys) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
